molecular formula C22H23F2NO3 B8057935 5,6-Difluoro-2-(2-isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid

5,6-Difluoro-2-(2-isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid

Cat. No.: B8057935
M. Wt: 387.4 g/mol
InChI Key: SSNLQKKZPHUPJN-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-(2-isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid: is a synthetic organic compound characterized by its unique chemical structure, which includes fluorine atoms, an indan ring, and a benzoylamino group

Properties

IUPAC Name

5,6-difluoro-2-[[3-methyl-2-(2-methylpropyl)benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2NO3/c1-12(2)7-17-13(3)5-4-6-16(17)20(26)25-22(21(27)28)10-14-8-18(23)19(24)9-15(14)11-22/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNLQKKZPHUPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2(CC3=CC(=C(C=C3C2)F)F)C(=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-2-(2-isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Indan Ring: This step involves cyclization reactions to form the indan core structure.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Benzoylamino Group: This step involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.

Industry:

    Specialty Chemicals: The compound can be used in the production of specialty chemicals with specific applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-2-(2-isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s fluorine atoms and benzoylamino group play crucial roles in binding to these targets, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

    5,6-Difluoroindan-2-carboxylic acid: Lacks the benzoylamino group, resulting in different chemical properties and applications.

    2-(2-Isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid:

Uniqueness: 5,6-Difluoro-2-(2-isobutyl-3-methyl-benzoylamino)-indan-2-carboxylic acid is unique due to the presence of both fluorine atoms and the benzoylamino group. This combination imparts distinct chemical properties, such as increased stability and specific binding interactions, making it valuable for various scientific and industrial applications.

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